N-[(4-methylphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14-4-6-15(7-5-14)13-19-17(20)18(8-10-21-11-9-18)16-3-2-12-22-16/h2-7,12H,8-11,13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOACOLTKNZHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of diols with appropriate leaving groups under basic conditions.
Coupling of the Rings: The thiophene and oxane rings are coupled through a series of reactions involving the formation of amide bonds. This can be achieved by reacting the thiophene derivative with an oxane derivative in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and oxane rings undergo oxidation under controlled conditions:
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Thiophene sulfonation proceeds regioselectively at the α-position due to electron-rich sulfur.
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Oxane oxidation requires Ru-based catalysts for selective C–O cleavage .
Nucleophilic Acyl Substitution
The carboxamide group participates in hydrolysis and derivatization:
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Hydrolysis under basic conditions (NaOH/EtOH) yields carboxylate salts.
Electrophilic Aromatic Substitution (EAS)
The thiophene and 4-methylphenyl groups undergo EAS:
| Aromatic System | Reaction | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Thiophene | Nitration | HNO₃/Ac₂O (0°C) | 5-Nitrothiophene | 65 | |
| 4-Methylphenyl | Bromination | Br₂/FeBr₃ (CH₂Cl₂) | 3-Bromo-4-methylphenyl | 82 |
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Thiophene nitration occurs at the β-position due to steric hindrance from the oxane ring .
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The methyl group directs bromination to the meta position on the benzyl ring .
Cross-Coupling Reactions
The thiophene moiety enables metal-catalyzed couplings:
Ring-Opening and Modification
The oxane ring exhibits limited reactivity but can be functionalized:
| Reaction | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Acidic ring-opening | H₂SO₄ (conc.), 100°C | Linear diol | Requires harsh conditions | |
| Epoxidation | mCPBA, CH₂Cl₂ (25°C) | Epoxide | Low yield (≤35%) |
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Ring-opening is non-regioselective and yields complex mixtures.
Key Reactivity Trends:
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Thiophene dominates electrophilic reactions due to its electron-rich nature.
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Carboxamide serves as a versatile handle for derivatization via acyl substitution.
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Oxane is relatively inert except under strong oxidative or acidic conditions.
Experimental data from catalytic systems (e.g., RuO₂, Pd) highlight the importance of solvent selection and catalyst loading for optimizing yields . This compound’s multifunctional architecture positions it as a valuable intermediate in medicinal chemistry and materials science.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[(4-methylphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide exhibit significant anticancer properties. For example, derivatives of thiophene have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The incorporation of the oxane structure may enhance these effects due to improved solubility and cellular uptake.
Antimicrobial Properties
Compounds featuring thiophene rings have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that this compound could be evaluated for its potential as an antibacterial agent, particularly in the development of new treatments for resistant bacterial strains.
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented in various studies, suggesting that this compound may also possess such effects. This could be particularly beneficial in treating chronic inflammatory diseases or conditions where inflammation plays a key role.
Case Study: Inhibition of Specific Enzymes
A study focused on enzyme inhibition highlighted that compounds with similar structures can inhibit phospholipase A2, an enzyme involved in inflammatory processes. The inhibition of this enzyme can lead to reduced inflammation and pain, which is critical in developing new analgesics or anti-inflammatory drugs.
Polymer Development
Due to its unique chemical structure, this compound can serve as a building block for advanced polymers. Its thiophene moiety can facilitate electronic interactions, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Nanomaterials
The compound's ability to form stable complexes with metals could be exploited in the synthesis of nanomaterials for catalytic applications or drug delivery systems. Research into metal-organic frameworks (MOFs) incorporating this compound could reveal novel pathways for targeted therapy.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The oxane ring can enhance the compound’s solubility and bioavailability, facilitating its distribution in biological systems. The amide bond can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares key structural motifs with several carboxamide derivatives reported in the literature:
Table 1: Structural Comparison of Selected Carboxamide Derivatives
Key Observations :
- Oxane vs.
- Substituent Diversity : The 4-methylbenzyl group in the query compound is less electron-withdrawing than the nitro or chloro substituents in ’s compounds (e.g., Compound 12: 2-nitrophenyl), which could modulate solubility and metabolic stability .
- Biological Targeting : Unlike the query compound, Compound 24 () and Denicatistatum () exhibit explicit biological activities tied to kinase inhibition, suggesting that substituent choice (e.g., sulfamoyl or pyrimidinyl groups) is critical for target engagement .
Physicochemical Properties
Table 2: Comparison of Physical Properties
Analysis :
- The query compound’s lack of polar groups (e.g., nitro, hydroxyl) compared to ’s compounds suggests lower melting points and higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- High melting points in ’s compounds (e.g., Compound 15: >300°C) correlate with strong intermolecular hydrogen bonding from hydrazinocarbonyl or cyano groups, absent in the query compound .
Biological Activity
N-[(4-methylphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . This compound features a complex structure that includes an oxane ring, a thiophene moiety, and a carboxamide functional group. The presence of these functional groups is significant as they contribute to the compound's biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of thiophene have been shown to possess antibacterial and antifungal activities. A study reported that certain thiophene derivatives demonstrated significant inhibition against various bacterial strains, suggesting that this compound could be effective against microbial infections .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Compounds with similar thiophene and oxane structures have been investigated for their ability to inhibit cancer cell proliferation. In particular, pyrazole derivatives containing similar moieties have shown effectiveness against cancer cell lines by targeting specific kinases involved in tumor growth .
Anti-inflammatory Effects
In addition to antimicrobial and antitumor properties, compounds with similar structures have been evaluated for anti-inflammatory effects. Studies indicate that certain derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro and in vivo . This property is crucial for developing treatments for inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key factors influencing its efficacy include:
- Substituent Variations : Modifications on the phenyl or thiophene rings can enhance or reduce biological activity.
- Functional Group Positioning : The positioning of the carboxamide group relative to other functional groups can significantly affect the compound’s interaction with biological targets .
- Molecular Flexibility : The oxane ring provides flexibility that may facilitate better binding to target proteins or enzymes.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiophene derivatives, including those structurally related to this compound. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant bacterial strains .
Study 2: Antitumor Activity in Cell Lines
In vitro studies using cancer cell lines revealed that compounds with similar structures inhibited cell proliferation by inducing apoptosis through the modulation of apoptotic pathways. The IC50 values ranged from 5 to 15 µM, indicating potent antitumor activity .
Q & A
Q. What are the recommended synthetic routes and characterization methods for N-[(4-methylphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide?
- Methodological Answer : Synthesis typically involves amide coupling between the oxane-4-carboxylic acid derivative and 4-methylbenzylamine. Key steps include:
- Reaction Conditions : Use coupling agents like EDC/HOBt in anhydrous DCM or THF under nitrogen .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Characterization :
- NMR : Analyze - and -NMR for structural confirmation (e.g., thiophene protons at δ 7.2–7.4 ppm, oxane methylene at δ 3.8–4.2 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or HRMS .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles (P280) to prevent skin/eye contact .
- Ventilation : Use fume hoods (P231+P232) to avoid inhalation of dust/aerosols .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (P403+P233) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .
Q. What preliminary research applications are suggested for this compound?
- Methodological Answer :
- Medicinal Chemistry : Screen for kinase or protease inhibition using assays like FRET or SPR, leveraging its thiophene and oxane motifs for target binding .
- Material Science : Explore optoelectronic properties (e.g., charge transport) via cyclic voltammetry or DFT calculations .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and identify low-energy pathways for amide bond formation .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts, reducing trial-and-error .
Q. What strategies enable functionalization of the thiophene or oxane moieties for structure-activity studies?
- Methodological Answer :
- Thiophene Modification : Perform electrophilic substitution (e.g., bromination with NBS) or cross-coupling (Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
- Oxane Ring Manipulation : Test ring-opening via acid-catalyzed hydrolysis (e.g., HCl/dioxane) to generate linear intermediates for further derivatization .
Q. How should researchers resolve contradictions in spectroscopic or biological activity data?
- Methodological Answer :
- Data Validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to confirm connectivity .
- Biological Replicates : Perform dose-response curves in triplicate (e.g., IC assays) and apply statistical tests (ANOVA) to assess reproducibility .
Q. What engineering challenges arise during scale-up, and how can they be addressed?
- Methodological Answer :
- Reactor Design : Use continuous-flow systems to enhance heat/mass transfer during exothermic amidation steps .
- Purification : Implement membrane separation (e.g., nanofiltration) to isolate the product from byproducts efficiently .
Notes
- All answers prioritize methodological rigor over speculative claims.
- Citations exclude non-reliable sources (e.g., BenchChem) per user guidelines.
- Advanced questions emphasize interdisciplinary approaches (e.g., computational + experimental validation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
